(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 500770-86-5), commonly designated as (R)-Boc-β-Phe(2-Me)-OH, is a highly specialized chiral β-amino acid building block utilized in advanced peptidomimetic synthesis. Featuring an ortho-methyl substitution on the aromatic ring and a Boc-protected β-amino group, this precursor is engineered to introduce severe steric constraints and enhanced proteolytic stability into peptide backbones. Commercially available at high enantiomeric purities (≥98.0% ee), it serves as a critical raw material for synthesizing proteolysis-resistant therapeutic peptides, constrained foldamers, and targeted enzyme inhibitors where precise spatial orientation of the aromatic side chain is mandatory for target affinity .
Substituting (R)-Boc-β-Phe(2-Me)-OH with standard (R)-Boc-β-Phe-OH (unsubstituted) or its para-tolyl analog fundamentally alters the conformational landscape of the resulting peptide. The ortho-methyl group restricts the rotameric freedom of the aromatic ring through steric clash with the peptide backbone, locking the side chain into specific dihedral angles that unsubstituted analogs cannot maintain . Furthermore, substituting with the (S)-enantiomer or an Fmoc-protected variant disrupts either the target binding stereochemistry or the established orthogonal protection strategy (Boc/Bzl vs. Fmoc/tBu) required during complex multi-step solution-phase or solid-phase peptide synthesis (SPPS). Consequently, generic substitution leads to catastrophic losses in target binding affinity, altered foldamer secondary structures, and incompatible deprotection workflows [1].
The incorporation of β-amino acids such as (R)-Boc-β-Phe(2-Me)-OH into peptide sequences drastically reduces recognition by endogenous proteases compared to standard α-amino acids. When replacing an α-phenylalanine with a β-phenylalanine derivative, the resulting peptidomimetic typically exhibits a significantly extended plasma half-life. The steric bulk of the ortho-methyl group further shields adjacent amide bonds from enzymatic hydrolysis, making this building block essential for orally bioavailable peptide design [1].
| Evidence Dimension | Plasma half-life (in vitro stability) |
| Target Compound Data | >24 hours (typical for β-peptide segments) |
| Comparator Or Baseline | Standard α-Phenylalanine analog (<2 hours) |
| Quantified Difference | >10-fold increase in proteolytic resistance |
| Conditions | Human blood plasma serum assay (37°C) |
Procurement of β-amino acid building blocks is essential for developing long-acting peptide therapeutics that survive systemic circulation.
The ortho-methyl substitution in (R)-Boc-β-Phe(2-Me)-OH introduces a significant energetic barrier to the rotation of the phenyl ring around the Cβ-Cγ bond. Compared to the unsubstituted (R)-Boc-β-Phe-OH, the ortho-tolyl derivative heavily favors a restricted rotameric state, which forces the resulting peptide into a highly predictable and rigid secondary structure. This conformational pre-organization reduces the entropic penalty upon binding to a biological target, significantly enhancing receptor affinity .
| Evidence Dimension | Rotational energy barrier and rotamer population |
| Target Compound Data | Highly restricted (favored single rotamer conformation) |
| Comparator Or Baseline | (R)-Boc-β-Phe-OH (free rotation, multiple populated rotamers) |
| Quantified Difference | Significant reduction in conformational entropy (ΔS) prior to binding |
| Conditions | NMR spectroscopy and molecular dynamics simulations of incorporated residues |
Buyers targeting flat protein-protein interaction (PPI) interfaces require conformationally locked building blocks to maximize receptor binding affinity.
The tert-butoxycarbonyl (Boc) protecting group on (R)-Boc-β-Phe(2-Me)-OH permits its use in specific orthogonal synthesis routes where standard Fmoc-based chemistry is unsuitable. The Boc group is completely stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine) but is cleanly removed using strong acids like trifluoroacetic acid (TFA). This allows the strategic incorporation of the β-Phe(2-Me) residue into complex, multi-cyclic peptides where selective, sequential deprotection is required [1].
| Evidence Dimension | Deprotection condition orthogonality |
| Target Compound Data | Stable to 20% piperidine; cleanly cleaved by 95% TFA |
| Comparator Or Baseline | Fmoc-protected analog (cleaved by 20% piperidine; stable to TFA) |
| Quantified Difference | 100% orthogonal cleavage conditions |
| Conditions | Standard solution-phase or SPPS deprotection workflows |
Select this Boc-protected variant over Fmoc alternatives when designing complex synthesis routes requiring orthogonal deprotection steps.
Utilizing the β-amino acid backbone of (R)-Boc-β-Phe(2-Me)-OH to synthesize drug candidates with extended in vivo half-lives, specifically targeting extracellular receptors where standard α-peptides are rapidly degraded [1].
Incorporating the ortho-tolyl steric bulk to design stable, predictable secondary structures (e.g., β-peptidic 14-helices) for disrupting flat protein-protein interaction (PPI) interfaces with high affinity .
Serving as a critical building block in complex, multi-step syntheses where the Boc protecting group allows for the selective manipulation of other functional groups without premature amine deprotection [1].